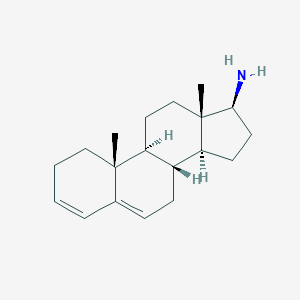

17-beta-Amino-3,5-androstadiene

Description

17-beta-Amino-3,5-androstadiene is a synthetic androstane derivative characterized by a 3,5-diene backbone and a 17β-amino substitution. This compound has been investigated primarily for its anti-inflammatory properties, particularly in preclinical models such as rat hind paw edema assays . Research indicates that modifications to the amino group, such as N-substitution, can significantly amplify its biological activity .

Properties

CAS No. |

19302-42-2 |

|---|---|

Molecular Formula |

C19H29N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine |

InChI |

InChI=1S/C19H29N/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-17H,4,7-12,20H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

HFNGMWZAVSOIIG-DYKIIFRCSA-N |

SMILES |

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C |

Synonyms |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decah ydro-1H-cyclopenta[a]phenanthren-17-amine |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

17-beta-Amino-3,5-androstadiene serves as a precursor in the synthesis of various steroid hormones and related compounds. It is particularly valuable in the production of androgens and anabolic steroids.

Key Synthesis Pathways:

- Conversion to Androstenedione : ADD can be converted into androstenedione, a crucial intermediate for synthesizing testosterone and other steroids. This conversion can be achieved using microbial biotransformation techniques involving strains like Mycobacterium neoaurum .

- Enzymatic Reduction : Recent advancements include enzymatic methods that utilize carbonyl reductases to convert ketosteroids to their corresponding 17-beta-hydroxysteroids. This method enhances the yield of steroid products significantly .

Biotransformation Processes

Biotransformation of phytosterols into ADD has been extensively studied due to its economic viability and efficiency. Various microbial strains have been employed to enhance the production of ADD from phytosterols.

Microbial Strains Utilized:

- Mycobacterium neoaurum: Known for its ability to convert sterols into ADD efficiently, achieving high conversion rates .

- Arthrobacter, Brevibacterium, and others have also shown potential in this bioconversion process .

Optimization Techniques:

- Cyclodextrins (CDs) : The use of methylated-beta-cyclodextrin has been shown to improve substrate solubility and conversion efficiency during biotransformation processes .

- Nutrient Optimization : Adjusting nutrient concentrations has led to enhanced production rates of ADD in microbial cultures .

Therapeutic Applications

The therapeutic implications of this compound are notable in treating hormonal imbalances and certain medical conditions.

Potential Therapeutic Uses:

- Hormone Replacement Therapy : Due to its androgenic properties, ADD may be utilized in hormone replacement therapies for conditions such as hypogonadism.

- Anti-Cancer Applications : Some studies suggest that derivatives of ADD may exhibit anti-tumor properties, making them candidates for cancer treatment protocols .

Case Study 1: Biotransformation Efficiency

A study demonstrated that Mycobacterium neoaurum could convert phytosterols into ADD with an efficiency rate exceeding 85% under optimized conditions. The application of methylated-beta-cyclodextrin significantly enhanced the conversion rate by improving substrate solubility .

Case Study 2: Enzymatic Synthesis

Research highlighted the use of carbonyl reductases from various microorganisms for the enzymatic synthesis of 17-beta-hydroxysteroids from ADD. This method showed promise for industrial applications due to its high yield and specificity .

Data Tables

| Application Area | Details | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for testosterone synthesis | High yields achieved through biocatalysis |

| Biotransformation | Conversion of phytosterols into ADD | Efficiency rates >85% with optimized conditions |

| Therapeutic Uses | Potential in hormone replacement therapy | May aid in treating hypogonadism |

| Microbial Strain | Conversion Product | Conversion Efficiency |

|---|---|---|

| Mycobacterium neoaurum | Androst-1,4-diene-3,17-dione (ADD) | Up to 85% under optimal conditions |

| Arthrobacter | Androstenedione | Variable efficiency based on substrate |

Comparison with Similar Compounds

17-beta-Amino-5-androstene

- Structure: Shares the 17β-amino substitution but lacks the 3,5-diene system (contains a single 5-ene bond).

- Activity: Exhibits anti-inflammatory activity in rat hind paw edema models but is reported to be less potent than 17-beta-amino-3,5-androstadiene .

- Mechanistic Insight : The absence of the 3,5-diene system may reduce conformational rigidity or receptor-binding affinity compared to the diene analog.

N-Substituted Derivatives (e.g., 17β-(3-aminopropylamino)-3,5-androstadiene)

- Structure: Incorporates a 3-aminopropyl group at the 17β-amino position, enhancing molecular bulk and hydrophilicity.

- Activity : Demonstrates 2–3 times greater anti-inflammatory potency than the parent compound in preclinical assays, likely due to improved solubility or receptor interaction .

Non-Amino Androstane Analogs

5-Androstenediol (androst-5-ene-3β,17β-diol)

- Structure: Features hydroxyl groups at C3 and C17 instead of an amino group, with a 5-ene backbone .

- Used in hormone research and forensic applications .

Halopredone Acetate (42)

- Structure : A halogenated glucocorticoid derivative with a 20-oxo group and 16α-methyl substitution.

- Activity: A topical anti-inflammatory steroid under clinical investigation, with distinct receptor-binding profiles compared to amino-androstane derivatives .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- N-Substitution Enhances Potency: The addition of a 3-aminopropyl group to the 17β-amino group in this compound increases anti-inflammatory efficacy, likely by improving pharmacokinetic properties or receptor binding .

- Role of the 3,5-Diene System: The conjugated diene system in this compound may enhance stability and interaction with steroid receptors compared to mono-ene analogs like 17-beta-amino-5-androstene .

- Divergent Applications: While amino-androstane derivatives target inflammation, analogs like 5-androstenediol are pivotal in endocrinology, underscoring the impact of functional group modifications on biological pathways .

Q & A

Q. Critical Analytical Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and stereochemistry, particularly at C17 and the diene system .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and detection of isotopic patterns.

- X-ray Crystallography : To resolve ambiguities in stereochemical assignments, particularly for novel derivatives .

How is the anti-inflammatory activity of this compound typically assessed in preclinical models, and what endpoints are measured?

Basic Research Focus

Preclinical evaluation follows standardized anti-inflammatory assays:

- Rat Hind Paw Edema Model : Induction via carrageenan or histamine, with compound administration (oral or intraperitoneal). Endpoints include paw volume reduction (%) and time-dependent cytokine profiling (e.g., IL-6, TNF-α) .

- Granuloma Pouch Assay : Measurement of granuloma tissue mass reduction and exudate volume suppression compared to corticosteroids like hydrocortisone .

Q. Methodological Considerations :

- Dose-Response Curves : Establish ED values and compare potency to reference drugs.

- Histopathological Analysis : Tissue sections to assess leukocyte infiltration and necrosis .

What experimental strategies are recommended to resolve discrepancies in reported bioactivity data for this compound across different studies?

Advanced Research Focus

Discrepancies often arise from variations in experimental design or model systems. Mitigation strategies include:

- Meta-Analysis of Existing Data : Systematic review of methodologies (e.g., dosing schedules, animal strains) to identify confounding variables. Use statistical tools like Cohen’s d to quantify effect size differences .

- In Vitro/In Vivo Correlation (IVIVC) : Validate bioactivity in parallel assays (e.g., NF-κB inhibition in macrophages vs. in vivo edema models) to isolate mechanism-specific effects .

- Reproducibility Trials : Collaborative replication studies across independent labs, adhering to standardized protocols (e.g., OECD guidelines) .

How can researchers design structure-activity relationship (SAR) studies to optimize the anti-inflammatory efficacy of this compound derivatives?

Advanced Research Focus

SAR optimization requires systematic modification of the core structure:

- Amino Group Substitution : Introduce alkyl or aryl groups at C17 to enhance receptor binding. For example, 17β-(3-aminopropylamino) derivatives showed increased potency in rat models .

- Diene System Modulation : Evaluate the impact of saturated vs. conjugated double bonds (e.g., 3,5-diene vs. 4-en-3-one) on glucocorticoid receptor affinity using molecular docking .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using Caco-2 cell models .

Q. Methodological Framework :

- Computational Chemistry : Density Functional Theory (DFT) to predict electronic effects of substituents.

- In Vivo Efficacy Screening : Hierarchical testing from acute inflammation models (e.g., carrageenan-induced edema) to chronic models (e.g., collagen-induced arthritis) .

What are the critical considerations for ensuring reproducibility in the synthesis and bioactivity testing of this compound analogs?

Advanced Research Focus

Reproducibility hinges on:

- Detailed Experimental Protocols : Explicit documentation of reaction conditions (temperature, solvent purity, catalyst loadings) and purification thresholds (e.g., HPLC purity ≥98%) .

- Reference Standards : Use of certified analytical standards (e.g., USP-grade reagents) for calibration and cross-lab validation .

- Data Transparency : Full disclosure of negative results and outlier analyses in supplementary materials to avoid publication bias .

How can researchers address conflicting findings regarding the glucocorticoid vs. mineralocorticoid activity of this compound derivatives?

Q. Advanced Research Focus

- Receptor Binding Assays : Competitive binding studies using transfected HEK293 cells expressing human glucocorticoid (GR) or mineralocorticoid (MR) receptors. Measure IC values for displacement of H-dexamethasone or H-aldosterone .

- Gene Expression Profiling : RNA-seq analysis of target tissues (e.g., kidney vs. liver) to identify GR- or MR-specific pathways .

- Adrenalectomized Models : Eliminate endogenous steroid interference to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.